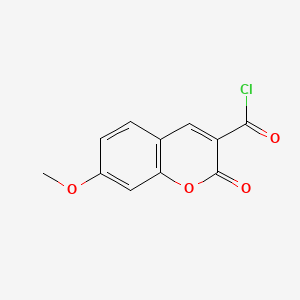![molecular formula C12H20O7 B1237295 (3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoic acid](/img/structure/B1237295.png)
(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoic acid is a diester resulting from the formal sequential esterification of the hydroxy group of one molecule of (3R)-3-hydroxybutyric acid with the carboxy group of a second, followed by the esterification of the hydroxy group of the product with the carboxy group of a third molecule of (3R)-3-hydroxybutyric acid. Isolated from the Japanese inedible mushroom Hypoxylon truncatum and also the sponge-derived actinomycete Micromonospora sp. RV43. It has a role as a fungal metabolite. It is a diester and a (3R)-3-hydroxybutanoic acid oligomer. It is a conjugate acid of a (3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoate.
Scientific Research Applications
Conformational Behavior Analysis
- Study : Conformational Behavior of Methyl (3R)-3-{[(3′R)-3′ -Hydroxybutanoyl]oxy}butanoate in Solutions: Effect of Intramolecular Hydrogen Bond (Li, Uzawa, & Doi, 1997).
- Findings : Explored the conformational behavior of MHBOB, a model compound related to (3R)-3-hydroxybutanoyl, in different solutions, revealing significant insights into the conformational distributions and effects of intramolecular hydrogen bonding.
Enzymatic Reaction Stereochemistry
- Study : Substrate stereochemistry of the enoyl-CoA hydratase reaction (Willadsen & Eggerer, 1975).
- Findings : Investigated the stereochemistry of 3-hydroxybutyric acid in enzymatic reactions, providing insights into the stereospecific mechanisms in biological systems.
Enzymatic Resolution and Synthesis
- Study : Lipase‐Catalyzed Enantiomer Separation of 3‐Hydroxy‐4‐(tosyloxy)butanenitrile: Synthesis of (R)‐GABOB and (R)‐Carnitine Hydrochloride (Kamal, Khanna, & Krishnaji, 2007).
- Findings : Demonstrated the application of lipase in the enantiomeric resolution of compounds related to (3R)-3-hydroxybutanoyl, leading to the synthesis of pharmacologically relevant compounds.
Diastereoselective Alkylation
- Study : Diastereoselektive Alkylierung von 3‐Aminobutansäure in der 2‐Stellung (Estermann & Seebach, 1988).
- Findings : Explored the diastereoselective alkylation of 3-aminobutanoic acid, a related compound, demonstrating the potential for synthesizing complex molecules with specific stereochemistry.
Intermolecular Interactions Study
- Study : Intermolecular interactions in the chiral and racemic forms of 3-hydroxy-2-(1-oxoisoindolin-2-yl)butanoic acid derived from threonine (Gallagher, Brady, & Murphy, 2000).
- Findings : Investigated the hydrogen bonding and intermolecular interactions in compounds similar to (3R)-3-hydroxybutanoyl, contributing to the understanding of molecular structures and interactions.
properties
Product Name |
(3R)-3-{[(3R)-3-{[(3R)-3-hydroxybutanoyl]oxy}butanoyl]oxy}butanoic acid |
|---|---|
Molecular Formula |
C12H20O7 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(3R)-3-[(3R)-3-[(3R)-3-hydroxybutanoyl]oxybutanoyl]oxybutanoic acid |
InChI |
InChI=1S/C12H20O7/c1-7(13)4-11(16)19-9(3)6-12(17)18-8(2)5-10(14)15/h7-9,13H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m1/s1 |
InChI Key |
CWLWBMWELZSMPG-IWSPIJDZSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O[C@H](C)CC(=O)O[C@H](C)CC(=O)O)O |
Canonical SMILES |
CC(CC(=O)OC(C)CC(=O)OC(C)CC(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



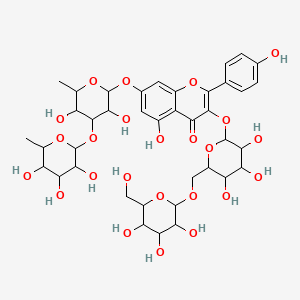
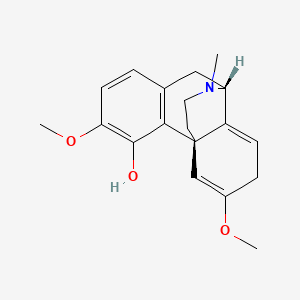
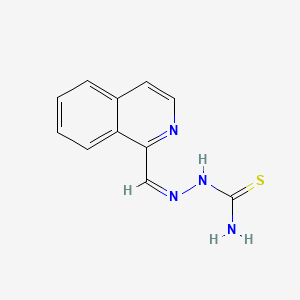
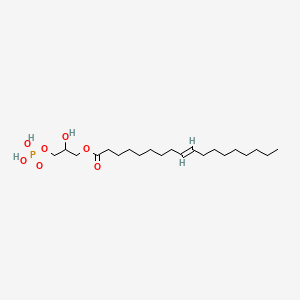
![Acetyl[(4-aminophenyl)sulfonyl]azanide](/img/structure/B1237220.png)
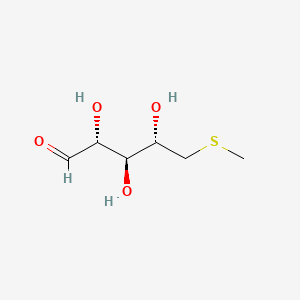
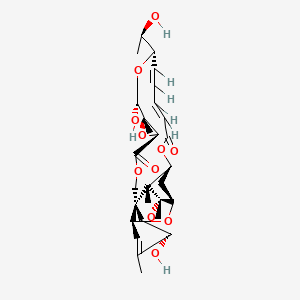
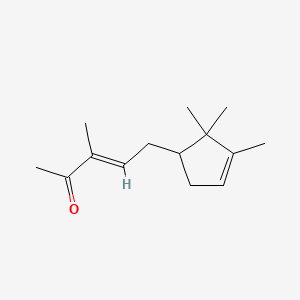
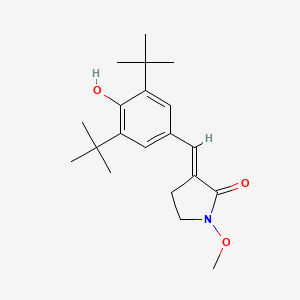
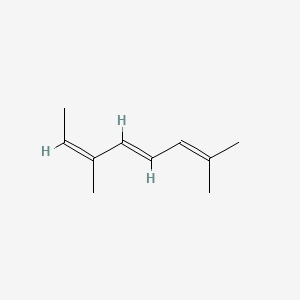
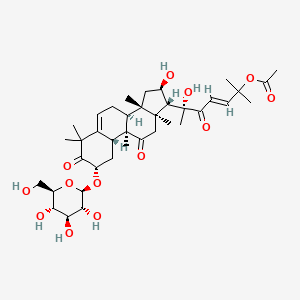
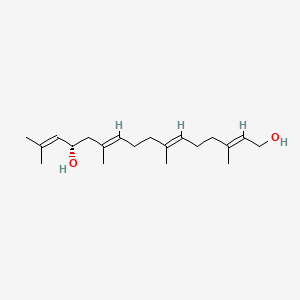
![(2S,4R)-2-[(Z)-5-carboxy-1-pentenyl]-4-(4-chlorophenylsulfonylamino)-1-(3-pyridylmethyl)pyrrolidine hydrochloride](/img/structure/B1237237.png)
